The Role of KIF18A in Mitotic Spindle Assembly: A Technical Guide
The Role of KIF18A in Mitotic Spindle Assembly: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The fidelity of cell division is paramount for the maintenance of genomic integrity. Central to this process is the mitotic spindle, a dynamic microtubule-based structure responsible for the accurate segregation of chromosomes. The kinesin superfamily of motor proteins plays a critical role in the assembly and function of the mitotic spindle. Among these, Kinesin Family Member 18A (KIF18A), a member of the kinesin-8 family, has emerged as a key regulator of microtubule dynamics and chromosome alignment. This technical guide provides an in-depth overview of the function of KIF18A in mitotic spindle assembly, detailing its molecular activities, regulatory networks, and the experimental methodologies used to elucidate its role. Furthermore, given its frequent dysregulation in cancer, this guide also touches upon the potential of KIF18A as a therapeutic target.
Core Functions of KIF18A in Mitosis
KIF18A is a plus-end directed motor protein that primarily functions to suppress the dynamics of kinetochore microtubules (k-MTs), the microtubules that attach to chromosomes at the kinetochore. This activity is crucial for the proper congression of chromosomes to the metaphase plate and for dampening the oscillatory movements of chromosomes once they are aligned.
Regulation of Microtubule Dynamics
KIF18A accumulates at the plus-ends of k-MTs where it modulates their dynamic instability. Unlike some other kinesins that act as potent depolymerases, KIF18A's primary role appears to be the attenuation of both microtubule growth and shortening events. This "dampening" effect is concentration-dependent and contributes to the precise length control of k-MTs, which is essential for maintaining a stable metaphase plate. Depletion of KIF18A leads to hyperstable and elongated kinetochore microtubules, resulting in severe chromosome alignment defects.[1]
Chromosome Congression and Alignment
By suppressing the dynamic instability of k-MTs, KIF18A plays a direct role in chromosome congression. The oscillatory movements of chromosomes during their alignment at the metaphase plate are significantly dampened by the action of KIF18A. In the absence of KIF18A, chromosomes exhibit exaggerated oscillations and fail to align properly, leading to activation of the spindle assembly checkpoint (SAC) and a delay in mitotic progression.
Quantitative Analysis of KIF18A Activity
The function of KIF18A is underpinned by its intrinsic motor and enzymatic properties. The following tables summarize key quantitative data from in vitro studies.
| Parameter | Value | Conditions | Reference |
| Motor Speed | 199 ± 39 nm/s | Full-length KIF18A-GFP, TIRF microscopy | [2][3] |
| 299 ± 109 nm/s | Tail-less KIF18A (1-777)-GFP, TIRF microscopy | [2] | |
| 34.4 ± 0.3 nm/s | KIF18A wild-type, microtubule gliding assay | [4] | |
| 38.5 ± 3.3 nm/s | KIF18A motor domain with neck linker, microtubule gliding assay | [5] | |
| 128.2 ± 4.2 nm/s | Full-length KIF18A, microtubule gliding assay (500 nM motor) | [6] | |
| 174.0 ± 2.2 nm/s | Tail-less KIF18A (N480)-GFP, microtubule gliding assay (500 nM motor) | [6] | |
| ATPase Activity (Vmax) | 25.5 ATP/s/motor | KIF18A motor domain with neck linker | [7] |
| 12.2 ATP/s/motor | KIF18A motor domain only | [7] | |
| 1.43 ± 0.07 s⁻¹ | KIF19A (kinesin-8 homolog) | [8] | |
| Microtubule Depolymerization Rate | 0.87 ± 0.43 nm/s | KIF18A motor domain with neck linker, in the presence of ATP | [5] |
| ~0 nm/s | KIF18A monomer | [4][8] | |
| 10.9 ± 2.0 nm/s | KIF19A (kinesin-8 homolog), 125 nM | [4] |
| Parameter | Effect of KIF18A Depletion | Cell Type | Reference |
| Microtubule Assembly Rate | Significantly increased | Mitotic spindles | [1] |
| Astral Microtubule Assembly Rate | No significant change | [1] | |
| Microtubule Growth Rate | Increased | [9] | |
| Microtubule Catastrophe Frequency | No significant change | [9] |
Signaling Pathways and Regulation of KIF18A
The activity of KIF18A is tightly regulated throughout the cell cycle to ensure its function is restricted to mitosis. This regulation is primarily achieved through post-translational modifications and interactions with other proteins.
Regulation by Cdk1 and PP1
Cyclin-dependent kinase 1 (Cdk1), the master regulator of mitosis, phosphorylates KIF18A, which inhibits its activity and promotes chromosome oscillations in early metaphase.[10][11] As chromosomes achieve biorientation, Protein Phosphatase 1 (PP1), particularly the PP1γ isoform, is recruited to kinetochores where it dephosphorylates KIF18A, leading to its activation.[3][10][12] This switch from a phosphorylated (inactive) to a dephosphorylated (active) state allows KIF18A to dampen chromosome movements and stabilize the metaphase plate.
Transcriptional Regulation by the JNK1/c-Jun Pathway
Recent evidence suggests that the expression of KIF18A can be regulated at the transcriptional level by the JNK1/c-Jun signaling pathway.[4][13] JNK1 can phosphorylate and activate the transcription factor c-Jun, which in turn binds to the KIF18A promoter and enhances its transcription. This pathway has been implicated in the overexpression of KIF18A in certain cancers, such as cervical cancer.[4][14]
Interaction with HURP and CENP-E
KIF18A does not act in isolation. Its function is modulated by interactions with other spindle-associated proteins.
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HURP (Hepatoma Upregulated Protein): HURP is a microtubule-associated protein that localizes to kinetochore fibers. It interacts with KIF18A and this interaction appears to be complex, with HURP potentially both activating and inhibiting KIF18A motility depending on the context.[15][16][17][18][19] This interplay is thought to fine-tune the regulation of microtubule dynamics at the plus-ends.[15]
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CENP-E (Centromere-Associated Protein E): CENP-E is another kinetochore-associated kinesin that plays a crucial role in chromosome capture and congression. KIF18A and CENP-E cooperate to ensure proper chromosome alignment.[20][21] Depletion of KIF18A can lead to the destabilization of CENP-E at kinetochores, suggesting that KIF18A may play a role in maintaining CENP-E localization and function.[22]
Experimental Protocols
Understanding the function of KIF18A has been made possible through a variety of in vitro and in vivo experimental approaches. Below are detailed methodologies for key experiments.
In Vitro Motility Assay (TIRF Microscopy)
This assay directly visualizes the movement of single KIF18A molecules along microtubules, allowing for the measurement of velocity and processivity.
Materials:
-
Purified, fluorescently labeled KIF18A protein
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Taxol-stabilized, fluorescently labeled microtubules
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Flow cell (constructed from a glass slide and coverslip)
-
Motility buffer (e.g., BRB80 buffer supplemented with ATP, an oxygen scavenger system, and casein)
-
Total Internal Reflection Fluorescence (TIRF) microscope
Procedure:
-
Flow Cell Preparation:
-
Assemble a flow cell using a glass slide, double-sided tape, and a coverslip.
-
Coat the inside of the flow cell with an anti-tubulin antibody or by sequential coating with PLL-PEG-biotin and streptavidin to immobilize microtubules.[23]
-
-
Microtubule Immobilization:
-
Flow taxol-stabilized, fluorescently labeled microtubules into the chamber and incubate to allow them to bind to the surface.
-
Wash with motility buffer to remove unbound microtubules.
-
-
Motility Observation:
-
Introduce a solution of purified, fluorescently labeled KIF18A in motility buffer containing ATP into the flow cell.
-
Immediately begin imaging using a TIRF microscope. The evanescent field excites only the fluorophores near the coverslip surface, reducing background noise.[2][14][24]
-
Record time-lapse movies of KIF18A molecules moving along the immobilized microtubules.
-
-
Data Analysis:
-
Generate kymographs from the time-lapse movies. A kymograph is a graphical representation of spatial position over time.
-
Measure the slope of the lines in the kymograph to determine the velocity of individual KIF18A molecules.
-
Measure the length of the lines to determine the run length (processivity).
-
References
- 1. Divergent microtubule assembly rates after short- versus long-term loss of end-modulating kinesins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 3. Chromosome alignment and Kif18A action rely on spindle-localized control of Cdk1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. KIF18A Is a Novel Target of JNK1/c-Jun Signaling Pathway Involved in Cervical Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative Immunofluorescence Assay to Measure the Variation in Protein Levels at Centrosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An automated in vitro motility assay for high-throughput studies of molecular motors - Lab on a Chip (RSC Publishing) DOI:10.1039/C8LC00547H [pubs.rsc.org]
- 8. Microtubule minus-end stability is dictated by the tubulin off-rate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pre-anaphase chromosome oscillations are regulated by the antagonistic activities of Cdk1 and PP1 on Kif18A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chromosome alignment and Kif18A action rely on spindle-localized control of Cdk1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Chromosome alignment and Kif18A action rely on spindle-localized control of Cdk1 activity [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Total Internal Reflection Fluorescence (TIRF) Single-Molecule Assay to Analyze the Motility of Kinesin [en.bio-protocol.org]
- 15. Molecular interplay between HURP and Kif18A in mitotic spindle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular interplay between HURP and Kif18A in mitotic spindle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. geneonline.com [geneonline.com]
- 21. KIF18A promotes chromosome congression in cooperation with CENP-E downstream of CENP-C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. In vitro and in vivo analysis of microtubule destabilizing kinesins - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Total Internal Reflection Fluorescence (TIRF) Single-Molecule Assay to Analyze the Motility of Kinesin [bio-protocol.org]
- 24. Total Internal Reflection Fluorescence (TIRF) Single-Molecule Assay to Analyze the Motility of Kinesin - PMC [pmc.ncbi.nlm.nih.gov]
